

# An In-depth Technical Guide to the Chemical Structure and Properties of Trigonelline

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Trigonelline**, a pyridine alkaloid abundant in various plants, notably coffee and fenugreek, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological effects of **trigonelline**. Quantitative data are systematically presented in tabular format for ease of reference. Detailed methodologies for seminal experiments investigating its antidiabetic, neuroprotective, and anticancer properties are outlined to facilitate reproducibility and further research. Furthermore, critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams, offering a clear and concise understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are exploring the therapeutic potential of **trigonelline**.

### **Chemical Structure and Identification**

**Trigonelline**, with the chemical formula C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>, is a zwitterionic alkaloid.[1] It is structurally a derivative of niacin (vitamin B3), formed through the methylation of the nitrogen atom of nicotinic acid.[1][2] This internal salt structure is key to its chemical identity and biological activity.



Table 1: Chemical Identification of Trigonelline

Identifier	Value	
IUPAC Name	1-methylpyridin-1-ium-3-carboxylate[1][3]	
CAS Number	535-83-1[1][3]	
Molecular Formula	C7H7NO2[1][2][3]	
Molecular Weight	137.14 g/mol [2][3]	
Synonyms	N-Methylnicotinate, Caffearine, Gynesine, Coffearine[1][3][4]	
InChI Key	WWNNZCOKKKDOPX-UHFFFAOYSA-N[4]	
SMILES	C[N+]1=CC=CC(=C1)C(=O)[O-]	

## **Physicochemical Properties**

**Trigonelline** presents as a stable, crystalline solid and exhibits distinct solubility and thermal characteristics. These properties are crucial for its extraction, formulation, and in vivo disposition.

Table 2: Physicochemical Properties of Trigonelline



Property	Value	Reference
Appearance	White to pale yellow crystalline powder, often as prisms.	[4]
Melting Point	218 °C (decomposes)	[5]
Solubility	Very soluble in water; soluble in alcohol; practically insoluble in ether and chloroform.	[5]
pKa (Strongest Acidic)	2.78	[3]
LogP	-3.3	[3]
Stability	Thermolabile, especially at roasting temperatures above 180 °C. Stable at a pH of 4.5 to 6.8. Susceptible to acid and alkali hydrolysis.	[6]

## Pharmacological Properties and Signaling Pathways

**Trigonelline** exhibits a broad spectrum of pharmacological activities, with its antidiabetic, neuroprotective, and anticancer effects being the most extensively studied. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

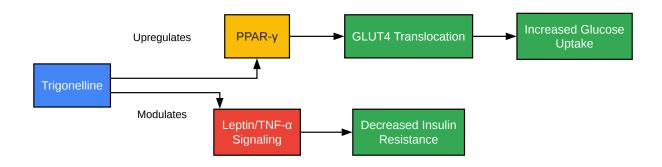
### **Antidiabetic Effects**

**Trigonelline** has demonstrated significant potential in the management of diabetes mellitus by improving glucose homeostasis and insulin sensitivity.

Mechanism of Action: Trigonelline's antidiabetic effects are mediated through several pathways. It has been shown to enhance insulin secretion from pancreatic β-cells, improve insulin sensitivity in peripheral tissues, and reduce hepatic glucose production.[4][7] A key pathway involves the regulation of the peroxisome proliferator-activated receptor-y (PPAR-y), which plays a crucial role in glucose and lipid metabolism.[1] Trigonelline upregulates
 PPAR-y expression, leading to increased glucose transporter 4 (GLUT4) translocation and



enhanced glucose uptake.[1] Furthermore, it has been observed to modulate the leptin/TNF- $\alpha$  signaling pathway, which is involved in inflammation and insulin resistance.[1]



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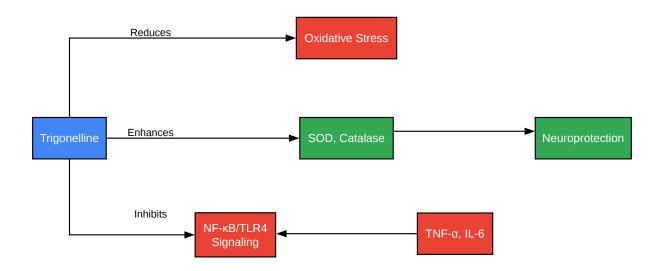
Figure 1: Trigonelline's Antidiabetic Signaling Pathway.

### **Neuroprotective Effects**

**Trigonelline** has shown promise in protecting against neuronal damage and cognitive decline in various models of neurodegenerative diseases.

• Mechanism of Action: The neuroprotective effects of **trigonelline** are largely attributed to its potent antioxidant and anti-inflammatory properties.[8][9] It has been shown to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4] **Trigonelline** also suppresses neuroinflammation by inhibiting the activation of nuclear factor-kappaB (NF-κB) and Toll-like receptor 4 (TLR4) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]





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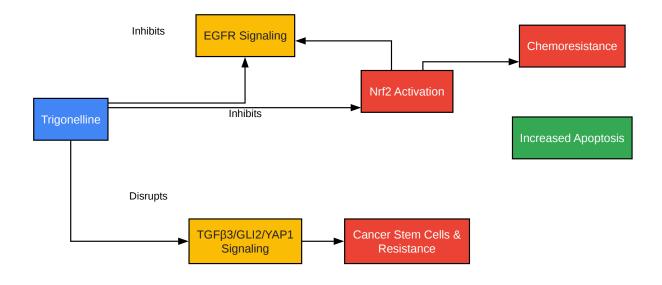
Figure 2: Trigonelline's Neuroprotective Mechanisms.

### **Anticancer Effects**

Recent studies have highlighted the potential of **trigonelline** as an anticancer agent, particularly through its ability to modulate cellular signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: A significant aspect of trigonelline's anticancer activity is its role as an inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[12] While Nrf2 is a key regulator of the antioxidant response, its persistent activation in cancer cells can promote chemoresistance.[12] Trigonelline has been shown to inhibit Nrf2 activation and its nuclear translocation, thereby sensitizing cancer cells to apoptotic stimuli.[12][13] This inhibition is, in part, mediated through the suppression of the EGFR signaling pathway.
 [13] In bladder cancer, trigonelline has been found to disrupt the TGFβ3/GLI2/YAP1 signaling hub, which is critical for cancer stem cell generation and therapeutic resistance.





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Figure 3: Trigonelline's Anticancer Signaling Pathways.

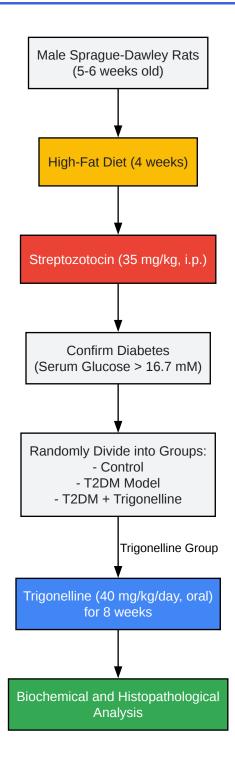
### **Experimental Protocols**

To facilitate further research, this section provides detailed methodologies for key in vivo and in vitro experiments that have been instrumental in elucidating the pharmacological properties of **trigonelline**.

## Induction of Type 2 Diabetes in Rats and Trigonelline Treatment

This protocol describes the induction of a type 2 diabetes model in rats using a combination of a high-fat diet and a low dose of streptozotocin (STZ), followed by treatment with **trigonelline**.





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Figure 4: Workflow for Diabetes Induction and Treatment.

- Animal Model: Male Sprague-Dawley rats (5-6 weeks old, 150-170 g) are typically used.[1]
- · Induction of Diabetes:



- Rats are fed a high-fat diet for 4 weeks.[1]
- After 4 weeks, a single intraperitoneal (i.p.) injection of streptozotocin (35 mg/kg), dissolved in citrate buffer, is administered.[1]
- Diabetes is confirmed by measuring fasting blood glucose levels; rats with glucose levels above 16.7 mmol/L are considered diabetic.[5]
- Trigonelline Administration:
  - Trigonelline is administered orally at a dose of 40 mg/kg/day for a period of 4 to 48 weeks.[3][5]
- Outcome Measures:
  - Fasting blood glucose, serum insulin, total cholesterol, and triglycerides are measured.[3]
  - An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism.
  - Pancreatic tissue is collected for histological examination and measurement of oxidative stress markers (e.g., SOD, catalase, MDA).[3]

## D-galactose-Induced Cognitive Impairment and Neuroprotection Assay

This protocol outlines the induction of a cognitive impairment model in mice using D-galactose and the subsequent evaluation of **trigonelline**'s neuroprotective effects.

- Animal Model: Mice are used for this model.
- Induction of Cognitive Impairment:
  - Mice receive subcutaneous (s.c.) injections of D-galactose (150 mg/kg) daily for 6 weeks.
- Trigonelline Administration:
  - Trigonelline is administered at doses of 50 and 100 mg/kg body weight.[3]



#### Behavioral Assessments:

- Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The
  maze is a circular pool filled with opaque water, containing a hidden platform. Mice are
  trained to find the platform from different starting points. Escape latency (time to find the
  platform) and time spent in the target quadrant during a probe trial (platform removed) are
  recorded.
- Y-maze: This maze is used to assess spatial working memory by measuring the spontaneous alternation behavior of the mice.
- Biochemical Estimations:
  - Brain tissue is collected to measure levels of advanced glycation end products (AGEs),
     oxidative stress markers, and acetylcholinesterase activity.[3]

### **In Vitro Neuroprotection Assay**

This protocol describes an in vitro model of neuronal injury using PC12 cells to evaluate the direct neuroprotective effects of **trigonelline**.

- Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.
- Induction of Neuronal Injury:
  - Oxidative stress-induced neuronal damage is induced by exposing the PC12 cells to hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[5]
- Trigonelline Treatment:
  - Cells are pre-treated with varying concentrations of **trigonelline** before H<sub>2</sub>O<sub>2</sub> exposure.
- Assessment of Neuroprotection:
  - Cell viability is assessed using assays such as the MTT assay.



- Oxidative stress is quantified by measuring intracellular reactive oxygen species (ROS)
   levels and the activity of antioxidant enzymes.
- Apoptotic markers are evaluated to determine the extent of cell death.

### Conclusion

**Trigonelline** is a promising natural compound with a well-defined chemical structure and a diverse range of pharmacological activities. Its ability to modulate key signaling pathways involved in diabetes, neurodegeneration, and cancer underscores its therapeutic potential. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its mechanisms of action and explore its clinical applications. Future studies should focus on elucidating the precise molecular targets of **trigonelline** and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The continued exploration of this multifaceted alkaloid holds significant promise for the development of novel therapeutic strategies for a variety of chronic diseases.

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